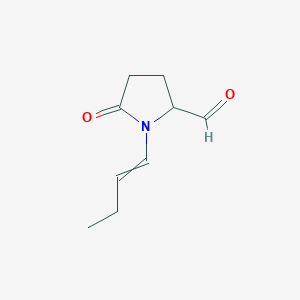![molecular formula C11H16O3 B13957159 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone CAS No. 54710-16-6](/img/structure/B13957159.png)
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone typically involves the reaction of 3,4-dimethylcyclohex-2-enone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The dioxolane ring and cyclohexenone moiety play crucial roles in its activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar in structure but differs in the presence of a hydroxymethyl group.
4-(1,3-Dioxolan-2-yl)-3,4-dimethyl-2-cyclohexen-1-one: A closely related compound with slight structural variations.
Uniqueness
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a cyclohexenone moiety . This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
54710-16-6 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3 |
Clave InChI |
VRMKWKXBLAKJNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)CCC1(C)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


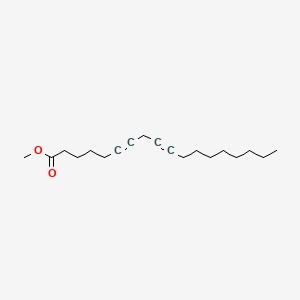
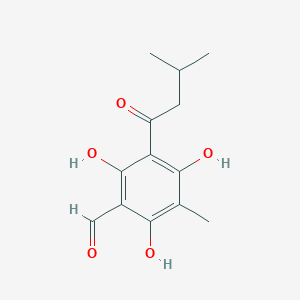
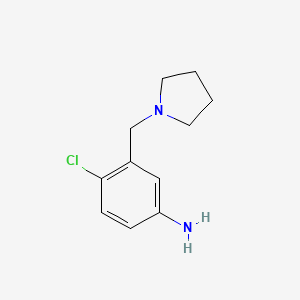
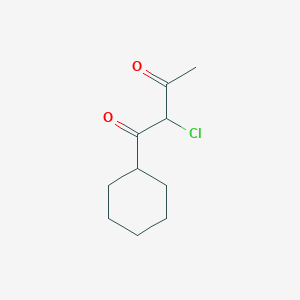
![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
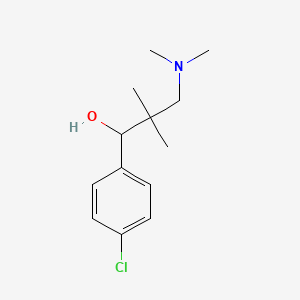

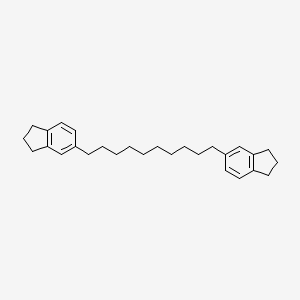
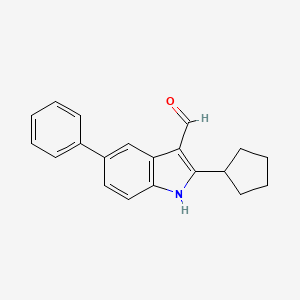
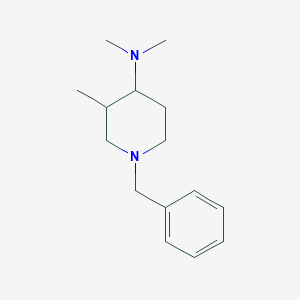
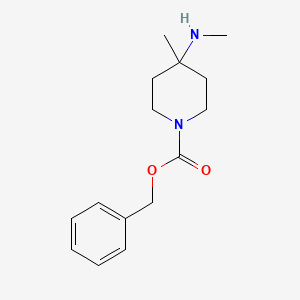
![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
